molecular formula C14H9F3O2 B113214 2-Formyl-4-(4-trifluoromethylphenyl)phenol CAS No. 893737-67-2

2-Formyl-4-(4-trifluoromethylphenyl)phenol

Cat. No. B113214
M. Wt: 266.21 g/mol
InChI Key: ZKURLFOIYAYXJQ-UHFFFAOYSA-N
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Description

“2-Formyl-4-(4-trifluoromethylphenyl)phenol” is a chemical compound with the molecular formula C14H9F3O2 . It is used for research and development purposes.


Synthesis Analysis

The synthesis of “2-Formyl-4-(4-trifluoromethylphenyl)phenol” and its derivatives has been studied . The 2-formyl compound displays an unusual structure in the crystalline state, with a significant twist of the boronic group. In DMSO solution, it tautomerizes with the formation of a cyclic isomer .


Molecular Structure Analysis

The molecular structure of “2-Formyl-4-(4-trifluoromethylphenyl)phenol” is unique. In its crystalline state, it displays a significant twist of the boronic group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Formyl-4-(4-trifluoromethylphenyl)phenol” are not well-documented in the available literature. More research is needed to fully understand its properties .

Scientific Research Applications

Electrochemistry in Ionic Liquids

Research demonstrates the electrochemical behavior of phenol derivatives in ionic liquids, where oxidation processes are observed. This study lays the groundwork for understanding the electrochemical properties of phenol derivatives, including "2-Formyl-4-(4-trifluoromethylphenyl)phenol", potentially leading to applications in energy storage and conversion technologies (Villagrán et al., 2006).

Organic Light-Emitting Diodes (OLEDs)

The application of phenol derivatives, similar to "2-Formyl-4-(4-trifluoromethylphenyl)phenol", as ancillary ligands in iridium(III) complexes for OLEDs, has been explored. These materials show promising efficiencies and low efficiency roll-off, indicating their potential for high-performance OLED devices (Jin et al., 2014).

Fluorinated Polyimides

Research into fluorinated polyimides using multifluoromethyl-substituted aromatic diamines has revealed materials with outstanding optical transparency, thermal stability, and mechanical properties. These characteristics make them suitable for advanced applications in electronics and optoelectronics (Tao et al., 2009).

Chemosensors for Metal Detection

The synthesis of chemosensors based on phenol derivatives for sensitive detection of metal ions, such as zinc(II), showcases the utility of these compounds in environmental monitoring and bioimaging. This research area highlights the potential of "2-Formyl-4-(4-trifluoromethylphenyl)phenol" derivatives in developing sensitive and selective sensors for various applications (Dey et al., 2016).

Material Synthesis and Characterization

Further studies on the synthesis and characterization of compounds derived from phenols, such as "2-Formyl-4-(4-trifluoromethylphenyl)phenol", contribute to the development of novel materials with potential applications in polymer science, coatings, and other advanced materials (Li et al., 2015).

Safety And Hazards

The safety and hazards associated with “2-Formyl-4-(4-trifluoromethylphenyl)phenol” are not well-documented in the available literature. More research is needed to fully understand its safety profile .

Future Directions

The future directions for “2-Formyl-4-(4-trifluoromethylphenyl)phenol” are not well-documented in the available literature. More research is needed to fully understand its potential applications .

properties

IUPAC Name

2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKURLFOIYAYXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619387
Record name 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(4-trifluoromethylphenyl)phenol

CAS RN

893737-67-2
Record name 4-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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